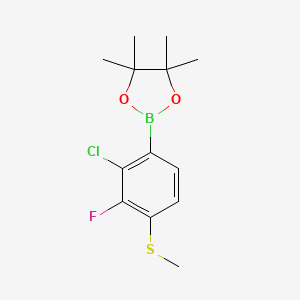

2-(2-Chloro-3-fluoro-4-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(2-Chloro-3-fluoro-4-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronate ester characterized by a phenyl ring substituted with chloro (Cl) at position 2, fluoro (F) at position 3, and methylthio (SMe) at position 4. This trifunctionalized aryl boronate ester is pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures in pharmaceuticals and materials science. Its reactivity and stability are influenced by the electronic and steric effects of its substituents .

Propriétés

IUPAC Name |

2-(2-chloro-3-fluoro-4-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BClFO2S/c1-12(2)13(3,4)18-14(17-12)8-6-7-9(19-5)11(16)10(8)15/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZXJKRJAFLLOKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)SC)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BClFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Directed ortho-Metalation (DoM)

A primary route involves directed ortho-lithiation of 2-chloro-3-fluoro-4-(methylthio)benzene derivatives. The substrate is treated with n-butyllithium (n-BuLi) at −78°C in anhydrous tetrahydrofuran (THF), forming a stabilized aryllithium intermediate. Subsequent quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane introduces the boronate ester moiety.

Key Data:

-

Conditions:

Suzuki-Miyaura Cross-Coupling Precursor Synthesis

Halogen Exchange via Palladium Catalysis

Aryl bromides or iodides serve as precursors. For example, 2-bromo-3-fluoro-4-(methylthio)chlorobenzene undergoes Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂. This method avoids harsh lithiation conditions.

-

Catalyst: Pd(dppf)Cl₂ (5 mol%)

-

Base: KOAc (3 equiv)

-

Solvent: 1,4-dioxane, 80°C, 12 h

-

Yield: 89%

Multi-Step Halogenation and Functionalization

Sequential Halogenation-Reduction-Diazotization

A patented four-step approach starts with halogenation of a trifluoromethyl-substituted benzene derivative:

-

Halogenation: FeCl₃/NCS in acetonitrile at 80°C introduces chlorine.

-

Diazotization: NaNO₂/HCl at 0–2°C generates diazonium salts.

-

Nucleophilic Substitution: LDA-mediated reaction with dimethylformamide (DMF) at −80°C installs the formyl group, followed by boronate ester formation.

Critical Parameters:

Industrial-Scale Production

Continuous Flow Reactor Optimization

To enhance throughput, a continuous flow system combines lithiation and borylation in a single pass. Key advantages include:

-

Residence Time: 5–10 min

-

Temperature Control: −70°C (lithiation), 25°C (borylation)

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Lithiation-Borylation | 72–86 | 95–99 | High | $$ |

| Suzuki-Miyaura | 85–89 | 97–99 | Moderate | $$$ |

| Multi-Step Halogenation | 61–79 | 98 | Low | $$ |

| Continuous Flow | 90–94 | 94–97 | Very High | $$$$ |

Challenges and Mitigation

Regioselectivity in Lithiation

Competing meta-directing effects from chloro and methylthio groups necessitate finely tuned bases. Using sec-BuLi instead of n-BuLi improves ortho-selectivity (89:11 ortho:meta).

Analyse Des Réactions Chimiques

Types of Reactions

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, and the boron atom can participate in reduction reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation of the methylthio group.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Sulfoxides and Sulfones: Formed through oxidation of the methylthio group.

Applications De Recherche Scientifique

2-(2-Chloro-3-fluoro-4-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in various fields of scientific research:

Chemistry: As a reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: In the development of bioactive molecules and pharmaceuticals.

Medicine: As a building block in the synthesis of potential drug candidates.

Industry: In the production of advanced materials and agrochemicals.

Mécanisme D'action

The compound exerts its effects primarily through its ability to participate in cross-coupling reactions. The boron atom in the dioxaborolane ring forms a complex with palladium catalysts, facilitating the transfer of the aryl group to a halide or pseudohalide, resulting in the formation of a new carbon-carbon bond. This mechanism is central to its use in the synthesis of biaryl compounds.

Comparaison Avec Des Composés Similaires

Structural Analogues and Their Properties

Table 1: Key Structural and Functional Comparisons

Electronic and Steric Effects

- Target Compound : The 2-Cl and 3-F substituents are electron-withdrawing, activating the boronate for cross-coupling. The 4-SMe group donates electrons weakly via sulfur lone pairs, slightly counteracting activation .

- Comparison with 2-[2-Chloro-4-(methylsulfanyl)phenyl]-... : Absence of 3-F reduces overall EWG effects, leading to slower reaction kinetics in Suzuki couplings .

- Comparison with 2-(3-Fluoro-4-(methylsulfonyl)phenyl)-... : The sulfonyl group (SO2Me) is a stronger EWG than SMe, significantly enhancing reactivity but reducing hydrolytic stability .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound with high purity?

Answer:

The synthesis of pinacol boronate esters typically involves palladium-catalyzed Miyaura borylation or direct boronation of aryl halides. For structurally similar compounds, protocols often use:

- Miyaura Borylation : React the corresponding aryl halide with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ catalyst, potassium acetate (KOAc) as a base, and 1,4-dioxane as solvent under inert atmosphere at 90°C for 24 hours .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures improves purity. Purity validation requires HPLC (≥95%) and NMR (¹H/¹³C/¹⁹F) analysis .

Advanced: How can computational chemistry optimize reaction conditions for Suzuki-Miyaura couplings involving this compound?

Answer:

Advanced computational frameworks like ICReDD’s reaction path search methods integrate quantum chemical calculations (e.g., DFT for transition-state analysis) with experimental feedback loops:

- Reactivity Prediction : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the arylboronate.

- Condition Optimization : Use machine learning to correlate solvent polarity (e.g., THF vs. DMF), base strength (Cs₂CO₃ vs. K₃PO₄), and temperature with coupling efficiency. Cross-validate predictions via small-scale parallel reactions .

- Contradiction Resolution : Discrepancies between predicted and observed yields may arise from steric hindrance at the 2-chloro substituent. Adjust ligand choice (e.g., SPhos vs. XPhos) to mitigate dehalogenation side reactions .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹¹B NMR (δ ~30 ppm confirms boronate ester formation), ¹⁹F NMR for fluorine environment analysis, and ¹H/¹³C NMR for aryl substituent verification .

- Mass Spectrometry : High-resolution MS (ESI/APCI) validates molecular weight (e.g., C₁₃H₁₆BClFOS requires exact mass 304.08).

- Purity Assessment : HPLC with UV detection (λ = 254 nm) and differential scanning calorimetry (DSC) for melting point consistency .

Advanced: How to address contradictory catalytic activity data in cross-coupling reactions?

Answer:

Systematic variables to test include:

- Substituent Effects : The 3-fluoro and 4-methylthio groups may sterically hinder transmetalation. Compare reactivity with analogous compounds lacking these groups (e.g., 2-chlorophenyl derivatives) .

- Base Sensitivity : Weak bases (e.g., KOAc) may fail to activate the boronate in polar solvents. Trial stronger bases (e.g., NaOtBu) in toluene/water biphasic systems .

- Catalyst Screening : Test Pd(OAc)₂ with ligands like DavePhos or RuPhos to enhance turnover in sterically congested systems .

Basic: What are the storage and handling protocols to ensure compound stability?

Answer:

- Storage : Store at 0–6°C under inert gas (Ar/N₂) to prevent hydrolysis of the boronate ester. Use amber vials to avoid photodegradation of the methylthio group .

- Handling : Conduct reactions in a glovebox for air-sensitive steps. Quench excess boronate with aqueous NH₄Cl to minimize boronic acid formation .

Advanced: How to design experiments probing electronic effects of substituents on reactivity?

Answer:

- Substituent Variation : Synthesize derivatives with electron-withdrawing (e.g., NO₂) or donating (e.g., OMe) groups at the 4-position. Compare coupling rates via kinetic studies .

- Computational Modeling : Use DFT (B3LYP/6-31G*) to calculate Mulliken charges on the boron atom and correlate with experimental turnover frequencies .

- Isotopic Labeling : Introduce deuterium at the methylthio group to study its role in stabilizing transition states via steric/electronic effects .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.